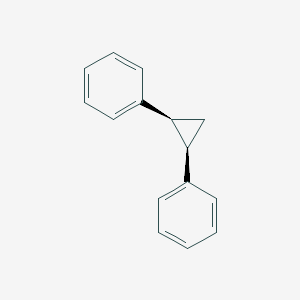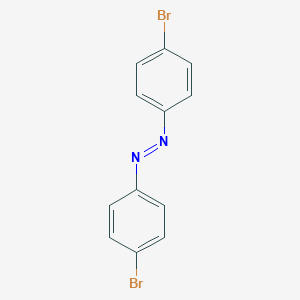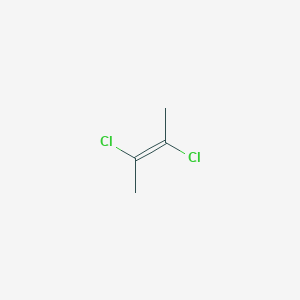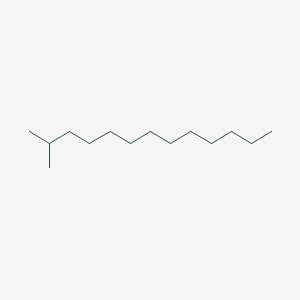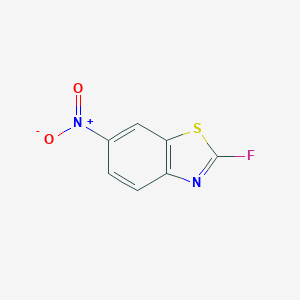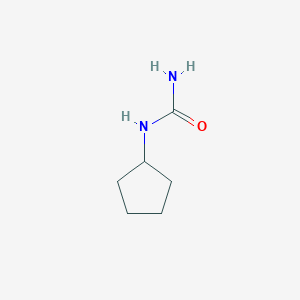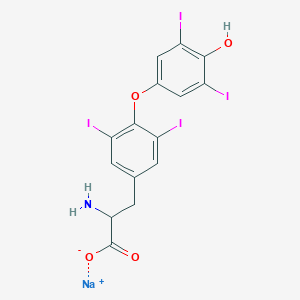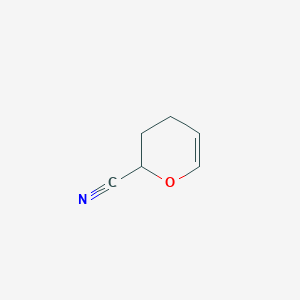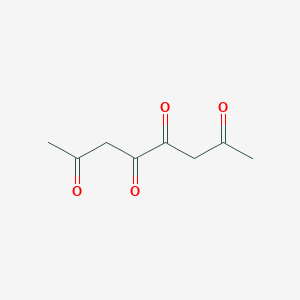
Octane-2,4,5,7-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-2,4,5,7-tetrone, also known as OTT, is a cyclic ketone with the molecular formula C8H8O4. It is a versatile compound with various applications in the field of organic chemistry, biochemistry, and medicinal chemistry. OTT is a yellow crystalline solid that is soluble in water, ethanol, and ether.
Mécanisme D'action
The mechanism of action of Octane-2,4,5,7-tetrone is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. Octane-2,4,5,7-tetrone has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. It has also been shown to modulate the activity of various cellular signaling pathways, including the NF-κB pathway and the MAPK pathway.
Effets Biochimiques Et Physiologiques
Octane-2,4,5,7-tetrone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Octane-2,4,5,7-tetrone has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, Octane-2,4,5,7-tetrone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Octane-2,4,5,7-tetrone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Octane-2,4,5,7-tetrone has some limitations, including its low yield and the need for specialized equipment and techniques for its synthesis.
Orientations Futures
There are several future directions for the research on Octane-2,4,5,7-tetrone. One potential direction is the development of Octane-2,4,5,7-tetrone-based drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another potential direction is the exploration of the mechanisms of action of Octane-2,4,5,7-tetrone and the identification of its molecular targets. Additionally, the synthesis of Octane-2,4,5,7-tetrone analogs with improved properties and activities could also be a future direction of research.
Conclusion
In conclusion, Octane-2,4,5,7-tetrone is a versatile compound with various applications in the field of organic chemistry, biochemistry, and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Octane-2,4,5,7-tetrone could lead to the development of new drugs and the discovery of new molecular targets for the treatment of various diseases.
Méthodes De Synthèse
There are several methods to synthesize Octane-2,4,5,7-tetrone, including the oxidation of 2,4,5,7-tetrahydroxyoctane, the oxidation of 2,4,5,7-tetrahydroxyoct-6-en-1-al, and the oxidation of 2,4,5,7-tetrahydroxyoct-6-en-1-ol. The most common method is the oxidation of 2,4,5,7-tetrahydroxyoctane using potassium permanganate or lead tetraacetate.
Applications De Recherche Scientifique
Octane-2,4,5,7-tetrone has been extensively studied for its potential applications in various fields of research. It has been shown to have antimicrobial, anticancer, antiviral, and anti-inflammatory properties. Octane-2,4,5,7-tetrone has also been used as a chelating agent for heavy metals and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
1114-91-6 |
|---|---|
Nom du produit |
Octane-2,4,5,7-tetrone |
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
octane-2,4,5,7-tetrone |
InChI |
InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4H2,1-2H3 |
Clé InChI |
TVDDXVUEWIHEHC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C(=O)CC(=O)C |
SMILES canonique |
CC(=O)CC(=O)C(=O)CC(=O)C |
Autres numéros CAS |
1114-91-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



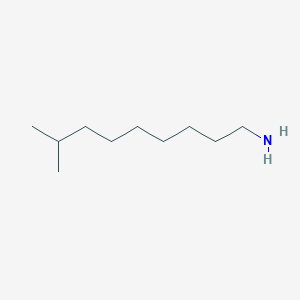
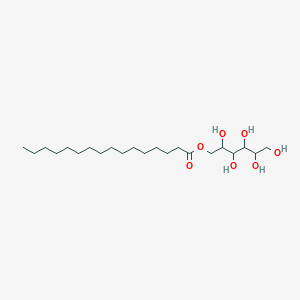
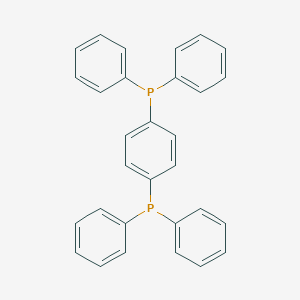
![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
